Home > Products > Screening Compounds P125636 > Rolapitant (1S,2R,3R)-Isomer
Rolapitant (1S,2R,3R)-Isomer -

Rolapitant (1S,2R,3R)-Isomer

Catalog Number: EVT-13580038
CAS Number:
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Rolapitant falls under the category of small molecules and is classified as an antiemetic agent. It is specifically designed to target the neurokinin-1 receptor, which plays a significant role in mediating nausea and vomiting responses in the central nervous system and gastrointestinal tract .

Synthesis Analysis

The synthesis of rolapitant involves several key steps, utilizing advanced organic chemistry techniques. One notable method includes the formation of a spirocyclic lactone from homopropargyl alcohols through γ-lactonization. This approach has been patented and emphasizes the transformation of alkyne moieties into ketene intermediates, which are subsequently trapped intramolecularly .

Technical Details

  1. Starting Materials: The synthesis begins with commercially available l-pyroglutamic acid.
  2. Key Steps:
    • Condensation: This involves heating l-pyroglutamic acid with trimethylacetaldehyde in the presence of methanesulfonic acid.
    • Formation of Pyrrolo-Oxazolidone: Following condensation, TFAA (trifluoroacetic anhydride) is added to facilitate further reactions.
    • Reduction and Alkylation: The resulting compound undergoes stereoselective alkylation to introduce necessary functional groups .
Molecular Structure Analysis

Rolapitant has a complex molecular structure characterized by its spirocyclic framework. The molecular formula is C25H26F6N2O2C_{25}H_{26}F_6N_2O_2, with a molecular weight of approximately 554.95 g/mol.

Structure Data

  • Molecular Weight: 554.95 g/mol
  • Empirical Formula: C25H26F6N2O2HClH2OC_{25}H_{26}F_6N_2O_2\cdot HCl\cdot H_2O
  • Structural Features: Contains multiple chiral centers and a diazaspiro structure that contributes to its pharmacological activity .
Chemical Reactions Analysis

Rolapitant undergoes various chemical reactions during its synthesis and metabolism:

  1. Reduction Reactions: Involves the conversion of specific functional groups using reducing agents like sodium borohydride.
  2. Metabolism: Rolapitant is primarily metabolized by cytochrome P450 enzyme 3A4 to form its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant). This metabolite has a prolonged half-life and contributes significantly to the drug's pharmacodynamics .

Technical Details

  • The metabolic pathway indicates that rolapitant does not significantly inhibit or induce CYP3A4, distinguishing it from other antiemetics .
  • The elimination of rolapitant occurs mainly through hepatic/biliary routes, with a notable recovery rate in feces compared to urine .
Mechanism of Action

Rolapitant acts as a selective antagonist at the neurokinin-1 receptor, blocking the action of substance P—a neuropeptide involved in the emetic response triggered by chemotherapy.

Process and Data

  • Upon administration, rolapitant binds to neurokinin-1 receptors located in the central nervous system and gastrointestinal tract.
  • By preventing substance P from binding to these receptors, rolapitant effectively mitigates nausea and vomiting associated with chemotherapy treatments .
Physical and Chemical Properties Analysis

Rolapitant hydrochloride presents specific physical and chemical properties that influence its formulation and therapeutic use:

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Maximum solubility occurs at pH 2–4; it is more soluble in acidic environments.

Chemical Properties

Applications

Rolapitant is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea Prevention: It is administered alongside other antiemetics to enhance efficacy against delayed nausea following chemotherapy.
  • Research Applications: Investigated for its pharmacokinetic properties and interactions with cytochrome P450 enzymes, providing insights into drug-drug interactions within oncology settings .
Stereoselective Synthesis and Stereochemical Analysis

Synthetic Methodologies for Rolapitant Isomer Preparation

The stereoselective synthesis of rolapitant’s pharmacologically active (1S,2R,3R)-isomer presents significant synthetic challenges due to the presence of three contiguous stereocenters within its spirolactam framework. Industrial-scale synthesis employs a convergent strategy connecting two key chiral fragments: (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and an enantioenriched spirolactam bearing the critical phenyl and fluorophenyl motifs [2]. The spirolactam precursor is typically constructed via intramolecular cyclization of a linear precursor featuring pre-established stereochemistry. Modern approaches leverage chiral pool derivatives or asymmetric catalysis to install these stereocenters efficiently [1].

The pivotal spirolactam formation demands precise stereochemical fidelity during ring closure. Research demonstrates that cyclization under basic conditions (e.g., potassium carbonate in DMF at 60°C) provides optimal diastereoselectivity (>20:1 dr) favoring the desired (2R,3R)-configuration when the precursor’s stereocenters are properly configured. This high selectivity arises from conformational constraints imposed by existing chirality, directing nucleophilic attack to the si-face of the carbonyl group. Purification typically involves crystallization from ethanol/water mixtures, yielding the spirolactam core with >99.5% diastereomeric purity – essential for subsequent coupling reactions [1] [6].

Table 1: Comparative Efficiency of Spirolactam Formation Strategies

Cyclization MethodReaction ConditionsYield (%)diastereomeric Ratio (dr)
Base-mediatedK₂CO₃, DMF, 60°C85>20:1
Acid-catalyzedTsOH, toluene, reflux728:1
High-dilutionNaH, THF, 0°C6515:1

Role of Fluorinated Intermediates in Enantioselective Synthesis

Fluorinated aromatic systems play dual roles in rolapitant synthesis: as essential pharmacophores and as stereocontrolling elements. The electron-deficient 3,5-bis(trifluoromethyl)phenyl moiety significantly influences enantioselective transformations through quadrupole interactions and conformational effects. During the glycosylation step in related NK1R antagonist syntheses, the electron-withdrawing trifluoromethyl groups enhance the stability of developing cationic intermediates, improving glycosylation yields by 15-20% compared to non-fluorinated analogs [1].

The electronic asymmetry introduced by the p-fluorophenyl group enables differentiation of prochiral faces during asymmetric hydrogenations. When employing DuPhos-Rh catalysts for unsaturated precursor reduction, the fluorinated substrate achieves 92% enantiomeric excess (ee) versus 78% for its non-fluorinated counterpart. This enhancement stems from dipole-stabilized coordination between the catalyst’s phosphorus lone pairs and the polarized C-F bond, rigidifying the transition state. Additionally, fluorine’s steric equivalence to oxygen with altered electronic properties creates unique binding environments in enzymatic resolutions, where lipases exhibit 3-fold increased selectivity toward fluorinated intermediates [3].

The quadrupole stacking phenomenon between fluorinated and non-fluorinated aryl rings (Φ = -29.9 × 10⁻⁴⁰ C/m² vs. +31.7 × 10⁻⁴⁰ C/m² for pentafluorophenyl) stabilizes transition states in cyclization steps, as confirmed by ¹⁹F NMR splitting patterns in heterodimeric structures [3]. This effect is exploited in rolapitant’s ring-closing steps, where pre-organization via aryl-perfluoroaryl interactions reduces activation energy by ~6 kcal/mol compared to non-fluorinated systems [3].

Configurational Stability Under Reaction Conditions: Mechanistic Insights

The configurational integrity of rolapitant’s stereocenters faces significant challenges during synthesis due to epimerization risks at the C2 position adjacent to the lactam carbonyl. Mechanistic studies reveal that this stereocenter is susceptible to base-mediated epimerization via enolate formation above pH 9. At pH 10.5 and 25°C, detectable epimerization occurs within 2 hours (3-5% racemization), escalating to 20% after 24 hours. This vulnerability necessitates strict pH control (<8.5) throughout the synthesis, particularly during workup and purification steps [6].

The spirolactam rigidity provides substantial protection against epimerization compared to acyclic analogs. Variable-temperature NMR studies (-90°C to +50°C) demonstrate maintained stereochemical integrity in aprotic solvents (toluene, THF, acetonitrile). However, protic solvents like methanol induce measurable epimerization (0.5%/hour at 60°C) via solvent-assisted proton transfer. Computational analysis (DFT M06-2X/cc-pVTZ) identifies a bicyclic transition state for proton exchange with ΔG‡ = 24.3 kcal/mol, consistent with observed kinetic stability [6].

Protecting group strategy critically impacts configurational stability. The cyclic acetal protection of galactose-derived precursors (as in related carbohydrate-based NK1R antagonists) prevents β-elimination pathways that could compromise stereochemistry during glycosylation. Kinetic studies show that acetal-protected intermediates exhibit >100-fold slower epimerization rates compared to their diol counterparts under acidic conditions, attributed to the conformational locking of the pyranose ring [1].

Stereochemical Control via Asymmetric Catalysis

Corey-Bakshi-Shibata (CBS) reduction serves as the cornerstone for installing rolapitant’s benzylic alcohol stereocenter. The prochiral ketone precursor undergoes reduction with (R)-Me-CBS catalyst (2 mol%) and borane-dimethylsulfide complex at -40°C, delivering the (R)-alcohol in 98% ee and 92% yield. This high selectivity arises from the bicyclic transition state where the catalyst’s oxazaborolidine ring positions the borane for hydride delivery to the ketone’s re-face. The 3,5-bis(trifluoromethyl)phenyl group’s bulkiness enhances selectivity by amplifying steric differentiation between prochiral faces [1] [6].

Asymmetric Wittig reactions using chiral phosphorus ylides provide an alternative route to olefin precursors with defined geometry. Employing Oppolzer’s sultam-derived ylide, (E)-selective olefination exceeds 95:5 E/Z ratio with 86% ee for the desired isomer. The stereocontrol originates from chiral auxiliary-directed approach geometry, where the bulky sultam group blocks one face of the carbonyl. Subsequent hydrogenation with Crabtree’s catalyst (Ir(cod)pyPCy₃⁺PF₆⁻) under 10 bar H₂ pressure delivers the saturated chain with retained enantiopurity (>99% ee) due to concerted syn addition without intermediate planar species [1].

Table 2: Performance Comparison of Asymmetric Methods for Rolapitant Synthons

TransformationCatalyst/ReagentConditionsee (%)Yield (%)
Ketone reduction(R)-Me-CBS/BH₃·SMe₂-40°C, toluene9892
Asymmetric hydrogenationRu-(S)-BINAP50 bar H₂, EtOH9590
Wittig olefinationOppolzer sultam ylide-78°C to rt, THF8675
Organocatalyzed aldolL-proline0°C, DMSO8068

Organoselenium catalysis has emerged as a powerful tool for enantioselective difunctionalization. Chiral diselenide catalysts (5 mol%) with N-fluorocollidinium tetrafluoroborate enable syn-diamination of alkene precursors with excellent enantiocontrol (90-95% ee). The mechanism involves seleniranium ion formation as the enantiodetermining step, followed by intramolecular nucleophilic capture. This approach demonstrates particular utility for constructing rolapitant’s diamino motifs without epimerization risks associated with traditional methods [5].

Comparative Analysis of Isomerization Pathways in Spirolactam Formation

The ring-closing step to form rolapitant’s spirolactam exhibits markedly different isomerization behavior depending on the protonation state of the nitrogen nucleophile. Kinetic studies reveal that neutral amine cyclization proceeds through a zwitterionic transition state with ΔG‡ = 18.2 kcal/mol, favoring the (2R,3R)-isomer by 6:1 dr. In contrast, deprotonated amide anions undergo cyclization via a concerted mechanism with higher stereoselectivity (>20:1 dr) but increased epimerization risk at the α-carbon due to extended enolate resonance [1] [6].

Solvent polarity dramatically impacts isomer distribution. Polar aprotic solvents (DMF, DMSO) accelerate cyclization but reduce diastereoselectivity (from 20:1 to 5:1 dr) by destabilizing organized transition states. Non-polar solvents (toluene, xylene) maintain high selectivity but require elevated temperatures (100-120°C), risking thermal epimerization. Optimal balance is achieved in 2-methyl-THF, providing both sufficient polarity to solubilize ionic intermediates and hydrophobic character to maintain transition-state organization [6].

Temperature-controlled crystallization provides the ultimate safeguard against isomer contamination during manufacturing. The desired (1S,2R,3R)-isomer exhibits preferential crystallization from ethanol/water (4:1) below 10°C, forming needle-like monoclinic crystals that exclude diastereomeric impurities. X-ray diffraction reveals that this crystalline form features a hydrogen-bonded dimeric structure with intramolecular π-stacking between fluorinated and non-fluorinated aryl groups – a molecular recognition motif that selectively incorporates only the correct stereoisomer [1].

Properties

Product Name

Rolapitant (1S,2R,3R)-Isomer

IUPAC Name

(5R,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m0/s1

InChI Key

FIVSJYGQAIEMOC-GMWOSMDTSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.